molecular formula C22H28FNO B4049144 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine

Cat. No.: B4049144
M. Wt: 341.5 g/mol
InChI Key: HFBMKKUCRLRSDJ-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine is a complex organic compound with a unique structure that includes a tetrahydropyran ring, a phenyl group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. The reaction conditions often include the use of acid catalysts and controlled temperatures.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine precursor.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This step may require the use of coupling reagents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-benzylethanamine
  • 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-chlorobenzyl)ethanamine
  • 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-methylbenzyl)ethanamine

Uniqueness

The uniqueness of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity to certain targets or improve its stability and bioavailability compared to similar compounds.

Properties

IUPAC Name

2-(2,2-dimethyl-4-phenyloxan-4-yl)-N-[(2-fluorophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FNO/c1-21(2)17-22(13-15-25-21,19-9-4-3-5-10-19)12-14-24-16-18-8-6-7-11-20(18)23/h3-11,24H,12-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBMKKUCRLRSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC=CC=C2F)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine
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2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine
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2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine
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2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine
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2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine
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2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)ethanamine

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